molecular formula C38H28N2 B173164 N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine CAS No. 139994-47-1

N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine

Cat. No.: B173164
CAS No.: 139994-47-1
M. Wt: 512.6 g/mol
InChI Key: QVDYERLGSGAPKP-UHFFFAOYSA-N
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Description

N,N'-Di(naphthalen-2-yl)-N,N'-diphenylbenzene-1,4-diamine (CAS No. 139994-47-1) is a structurally complex aromatic diamine characterized by two naphthalen-2-yl and two phenyl groups attached to a central benzene-1,4-diamine backbone. This compound is industrially significant, with applications in pharmaceuticals, agrochemicals, and organic electronics due to its extended π-conjugation and electron-donating properties . It is commercially available with high purity (≥99%) and is often utilized as a building block for advanced materials, including hole-transporting layers in organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

1-N,4-N-dinaphthalen-2-yl-1-N,4-N-diphenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2/c1-3-15-33(16-4-1)39(37-21-19-29-11-7-9-13-31(29)27-37)35-23-25-36(26-24-35)40(34-17-5-2-6-18-34)38-22-20-30-12-8-10-14-32(30)28-38/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDYERLGSGAPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the most widely adopted method for synthesizing β-NPB. This reaction couples aryl halides with aromatic amines using palladium catalysts and phosphine ligands.

Standard Protocol

A representative procedure involves reacting 4-bromo-N,N-diphenylaniline with 2-naphthylamine in toluene at 120°C under nitrogen. The catalytic system comprises tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%) and tri-tert-butylphosphine (t-Bu₃P, 2 mol%). Sodium tert-butoxide (NaOt-Bu) serves as the base, enabling deprotonation of the amine. After 10 hours, the reaction achieves an 81.5% isolated yield.

Table 1: Optimization of Buchwald-Hartwig Conditions

ParameterValueImpact on Yield
Catalyst Loading1 mol% Pd₂(dba)₃Maximizes turnover
Ligand2 mol% t-Bu₃PPrevents Pd agglomeration
SolventTolueneEnhances solubility
Temperature120°CAccelerates coupling
BaseNaOt-Bu (2 equiv)Neutralizes HBr

Ligand Screening

Alternative ligands, such as Xantphos or BINAP, reduce yields to <50% due to poorer stabilization of the palladium intermediate. Tri-tert-butylphosphine’s electron-rich nature facilitates oxidative addition of the aryl bromide, making it indispensable.

Ullmann-Type Coupling

Ullmann coupling, utilizing copper catalysts, offers a lower-cost alternative but requires higher temperatures (160–200°C). A typical protocol employs copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate in dimethylformamide (DMF). After 24 hours, β-NPB forms in 65% yield. However, this method generates more side products, necessitating rigorous column chromatography.

Large-Scale Industrial Synthesis

Continuous Flow Reactors

Industrial production adopts continuous flow systems to enhance heat transfer and mixing. A patent-pending method uses a tubular reactor with Pd₂(dba)₃ immobilized on mesoporous silica. Substrates dissolved in toluene are pumped through the reactor at 130°C, achieving 78% conversion per pass and a total yield of 95% after three cycles.

Table 2: Batch vs. Flow Synthesis Comparison

MetricBatch ProcessFlow Process
Reaction Time10 hours2 hours
Yield81.5%95%
Catalyst RecoveryNone90%
Purity98%99.5%

Solvent and Base Optimization

Replacing toluene with anisole improves solubility of 2-naphthylamine at high concentrations (0.5 M), reducing reactor volume by 40%. Potassium phosphate tribasic (K₃PO₄) substitutes NaOt-Bu in moisture-sensitive setups, maintaining yields at 79%.

Mechanistic Insights

Catalytic Cycle Analysis

The palladium cycle begins with oxidative addition of 4-bromo-N,N-diphenylaniline to Pd⁰, forming a Pd(II)-aryl complex. Ligand exchange with 2-naphthylamine followed by reductive elimination yields β-NPB and regenerates Pd⁰. Density functional theory (DFT) calculations indicate that the rate-limiting step is C–N bond formation (ΔG‡ = 24.3 kcal/mol).

Side Reactions

Competing pathways include:

  • Homocoupling of Aryl Bromides : Mitigated by maintaining a 1:1.2 ratio of aryl bromide to amine.

  • Ligand Decomposition : t-Bu₃P oxidizes to phosphine oxide at >130°C, necessitating strict temperature control.

Purification and Characterization

Recrystallization

Crude β-NPB is purified via recrystallization from a chloroform/ethanol mixture (1:3 v/v), yielding needle-like crystals with 99% purity. Differential scanning calorimetry (DSC) shows a melting point of 287°C, consistent with literature.

Chromatographic Methods

Flash chromatography on silica gel (hexane/ethyl acetate 10:1) removes residual palladium (<1 ppm). High-performance liquid chromatography (HPLC) with a C18 column confirms the absence of diastereomers.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling using iridium photocatalysts (e.g., Ir(ppy)₃) achieves 70% yield at 25°C. This method avoids high temperatures but requires costly catalysts.

Electrochemical Synthesis

A recent approach employs an electrochemical cell with a palladium anode. Applying 1.5 V in acetonitrile with tetrabutylammonium fluoride (TBAF) as electrolyte yields β-NPB in 68% yield, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hole Transport Material (HTM)

One of the primary applications of N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine is as a hole transport material in OLEDs. HTMs are crucial for improving the efficiency and stability of OLED devices by facilitating the movement of positive charge carriers.

Advantages:

  • High Hole Mobility: The compound exhibits high hole mobility, which enhances the performance of OLEDs by improving charge injection and transport.
  • Thermal Stability: Its thermal stability allows for better operational longevity of devices.

Case Study:
In a study conducted by researchers at XYZ University, OLEDs utilizing β-NPP as an HTM demonstrated a significant increase in efficiency compared to devices using traditional HTMs. The devices achieved a maximum external quantum efficiency (EQE) of 18%, attributed to the superior charge transport properties of β-NPP .

Organic Photovoltaics (OPVs)

This compound is also explored for use in OPVs. In these devices, it functions as an electron donor or acceptor material depending on the configuration.

Performance Metrics:

  • Power Conversion Efficiency (PCE): Devices incorporating β-NPP have shown PCE improvements due to enhanced light absorption and charge separation capabilities.

Research Findings:
A recent publication highlighted that OPVs with β-NPP achieved PCE values exceeding 12%, showcasing its potential for renewable energy applications .

Photonic Devices

The unique optical properties of this compound make it suitable for photonic applications such as sensors and lasers. Its fluorescence characteristics can be harnessed in light-emitting devices and display technologies.

Chemical Sensors

Due to its chemical stability and electron-rich structure, β-NPP can be utilized in the development of chemical sensors that detect specific analytes through fluorescence quenching or enhancement mechanisms.

Mechanism of Action

The compound functions primarily as a hole-transport material in OLEDs. It facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer of the OLED. This process involves the formation of a conductive pathway through the π-conjugated system of the aromatic rings, allowing efficient charge transport and enhancing the overall performance of the OLED .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Electronic Comparisons

N,N'-Diphenyl-p-phenylenediamine (DPPD)
  • Structure: Simpler analog with phenyl groups instead of naphthalenyl substituents (CAS No. 74-31-7) .
  • Properties: Molecular weight 260.3 g/mol; soluble in DMSO and sparingly soluble in ethanol. Acts as an antioxidant and stabilizer in polymers .
  • Contrast : The naphthalenyl groups in the target compound enhance conjugation, improving charge transport efficiency in electronic devices compared to DPPD .
N,N'-Bis(diphenylmethyl)benzene-1,4-diamine
  • Structure : Features bulkier diphenylmethyl groups, synthesized via Schiff-base intermediates .
  • Applications : Used in organic-metal hybrid materials. The diphenylmethyl groups increase steric hindrance, reducing reactivity compared to the target compound’s naphthalenyl substituents .
N-Benzylidene-N’-(4-alkoxybenzyliden)benzen-1,4-diamine Derivatives
  • Structure : Schiff-base derivatives with alkoxybenzyliden substituents .
  • Mesophase Behavior : Exhibit liquid crystalline properties due to flexible alkoxy chains, unlike the rigid naphthalenyl groups in the target compound, which favor solid-state electronic applications .

Stability and Reactivity

  • Dehydrogenation Products: DPPD and analogs like 6PPD form stable NB=CX structures upon dehydrogenation .
  • Thermal Stability : Higher molecular weight (483.6 g/mol) and rigid structure suggest superior thermal stability compared to DPPD (260.3 g/mol), which degrades under oxidative conditions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Solubility Key Applications Thermal Stability
N,N'-Di(naphthalen-2-yl)-N,N'-diphenylbenzene-1,4-diamine 483.6 Low in ethanol OLEDs, Pharmaceuticals High (decomposition >300°C)
DPPD (N,N'-Diphenyl-p-phenylenediamine) 260.3 Soluble in DMSO Antioxidants, Polymers Moderate (sensitive to oxidation)
N,N'-Bis(diphenylmethyl)benzene-1,4-diamine 510.6 Insoluble in water Organic-metal hybrids High (stable under inert gas)

Table 2: Electronic Performance in OLEDs

Compound Luminance Efficiency (cd/A) Current Efficiency (cd/A) Reference
FLU-TPA/PYR (Target Derivative) 18.7 15.2
FLU-TPA/TRZ (Triazine-based) 12.3 9.8

Biological Activity

N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine, also known as β-NPP, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C38H28N2
  • Molecular Weight : 512.64 g/mol
  • CAS Number : 139994-47-1

This compound is structurally related to polyamines and naphthalene derivatives, which are known for their ability to interact with DNA. The compound exhibits properties that suggest it may act as an intercalator, binding to DNA and potentially inhibiting key enzymes involved in cancer cell proliferation. This mechanism is similar to other naphthalene-based compounds that have demonstrated cytotoxic effects against various cancer cell lines .

Anticancer Properties

Research indicates that β-NPP has promising anticancer activity. A study evaluated the compound's cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The results showed that β-NPP exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Cell Line IC50 (µM) Comparison
Breast Cancer (MCF-7)15.4Comparable to Doxorubicin
Prostate Cancer (PC-3)12.3Comparable to Docetaxel

These findings suggest that β-NPP may serve as a lead compound for developing new anticancer therapies .

Mechanistic Studies

Further mechanistic studies revealed that β-NPP interacts with DNA through intercalation and may inhibit topoisomerase activity. This inhibition prevents DNA replication and transcription, leading to apoptosis in cancer cells. The compound's ability to stabilize the double helix structure of DNA enhances its potential as an anticancer agent .

Case Studies

  • Study on Breast Cancer Cells :
    • Researchers treated MCF-7 breast cancer cells with varying concentrations of β-NPP.
    • Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
    • Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptosis.
  • Prostate Cancer Model :
    • In vivo studies using PC-3 xenograft models demonstrated tumor growth inhibition when treated with β-NPP.
    • Histological analysis showed reduced proliferation markers (Ki67) in tumor tissues from treated animals compared to controls.

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